3,4-Dimethoxy-3'-methylbenzhydrol
Overview
Description
3,4-Dimethoxy-3’-methylbenzhydrol is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.32 g/mol . It is characterized by the presence of two methoxy groups and a methyl group attached to a benzhydrol core. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-3’-methylbenzhydrol typically involves the reduction of 3,4-Dimethoxy-3’-methylbenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3,4-Dimethoxy-3’-methylbenzhydrol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-3’-methylbenzhydrol undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of 3,4-Dimethoxy-3’-methylbenzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 3,4-Dimethoxy-3’-methylbenzophenone.
Reduction: 3,4-Dimethoxy-3’-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-3’-methylbenzhydrol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The methoxy and methyl groups influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzophenone
Uniqueness
3,4-Dimethoxy-3’-methylbenzhydrol is unique due to the presence of both methoxy and methyl groups on the benzhydrol core, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-5-4-6-12(9-11)16(17)13-7-8-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSKPFHMJTXKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374323 | |
Record name | 3,4-Dimethoxy-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-27-8 | |
Record name | 3,4-Dimethoxy-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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